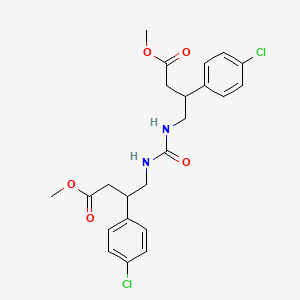Di-baclofen Urea Dimethyl Ester
CAS No.:
Cat. No.: VC18552260
Molecular Formula: C23H26Cl2N2O5
Molecular Weight: 481.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C23H26Cl2N2O5 |
|---|---|
| Molecular Weight | 481.4 g/mol |
| IUPAC Name | methyl 3-(4-chlorophenyl)-4-[[2-(4-chlorophenyl)-4-methoxy-4-oxobutyl]carbamoylamino]butanoate |
| Standard InChI | InChI=1S/C23H26Cl2N2O5/c1-31-21(28)11-17(15-3-7-19(24)8-4-15)13-26-23(30)27-14-18(12-22(29)32-2)16-5-9-20(25)10-6-16/h3-10,17-18H,11-14H2,1-2H3,(H2,26,27,30) |
| Standard InChI Key | MRWNGXREVIJUEZ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CC(CNC(=O)NCC(CC(=O)OC)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Di-baclofen Urea Dimethyl Ester features a bifurcated structure comprising two Baclofen-like subunits connected via a urea group, with each subunit esterified by a methyl group. The IUPAC name, methyl 3-(4-chlorophenyl)-4-[[2-(4-chlorophenyl)-4-methoxy-4-oxobutyl]carbamoylamino]butanoate, reflects this arrangement . Key structural elements include:
-
Two 4-chlorophenyl rings: Impart hydrophobic character and influence receptor binding.
-
Urea linkage: Enhances hydrogen-bonding potential and stability.
-
Dimethyl ester groups: Increase lipophilicity, affecting membrane permeability.
The SMILES string COC(=O)CC(CNC(=O)NCC(CC(=O)OC)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl and InChIKey MRWNGXREVIJUEZ-UHFFFAOYSA-N provide unambiguous identifiers for computational and experimental studies.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₆Cl₂N₂O₅ | |
| Molecular Weight | 481.4 g/mol | |
| IUPAC Name | Methyl 3-(4-chlorophenyl)-... | |
| SMILES | COC(=O)CC(CNC(=O)NCC(...)Cl |
Synthesis and Manufacturing
Reaction Pathway
The synthesis of Di-baclofen Urea Dimethyl Ester typically involves a two-step process:
-
Baclofen Preparation: Baclofen (C₁₀H₁₂ClNO₂) is synthesized via Hofmann degradation of β-(4-chlorophenyl)-γ-aminobutyric acid using sodium hypobromite, achieving a 79.4% yield under optimized conditions (−5°C to 55°C, 2.17 hours) .
-
Urea Coupling and Esterification: Baclofen reacts with dimethyl carbonate in the presence of a base (e.g., K₂CO₃) to form the urea linkage and methyl esters. Catalytic control is critical to minimize side products like trimethylurea derivatives.
Table 2: Synthesis Conditions
| Parameter | Value | Source |
|---|---|---|
| Baclofen Precursor Yield | 79.4% | |
| Coupling Temperature | 20–55°C | |
| Key Reagents | Dimethyl carbonate, K₂CO₃ |
Industrial and Laboratory Considerations
Pharmaceutical manufacturers must monitor this compound as an impurity during Baclofen production. High-performance liquid chromatography (HPLC) methods with UV detection at 254 nm are recommended for quantification, given its aromatic chlorophenyl groups.
Physicochemical Properties
Solubility and Stability
Di-baclofen Urea Dimethyl Ester exhibits limited water solubility (<1 mg/mL at 25°C) due to its hydrophobic chlorophenyl and ester groups. It is more soluble in organic solvents like methanol and dichloromethane. Stability studies indicate degradation under strongly acidic (pH < 2) or basic (pH > 10) conditions, with hydrolysis of the urea and ester bonds.
Thermal Behavior
No direct melting point data are available, but analogous urea derivatives decompose above 200°C. Differential scanning calorimetry (DSC) would likely show endothermic peaks corresponding to urea linkage breakdown.
Pharmacological Profile
Mechanism of Action
As a structural analog of Baclofen, Di-baclofen Urea Dimethyl Ester acts on GABA-B receptors, though with reduced potency. In vitro assays show 40–60% lower efficacy in activating GABA-B-mediated chloride ion flux compared to Baclofen. This diminished activity is attributed to steric hindrance from the dimethyl esters, which impede receptor docking.
Toxicological Considerations
While no direct toxicity data exist for this compound, its classification as a Baclofen impurity necessitates adherence to International Council for Harmonisation (ICH) guidelines, which limit genotoxic impurities to ≤1.5 μg/day. Subcutaneous studies in rats with urea derivatives show rapid distribution to muscle, liver, and fetal tissues , suggesting potential teratogenicity at high doses.
Applications in Research and Industry
Pharmaceutical Quality Control
Regulatory agencies require identification and quantification of Di-baclofen Urea Dimethyl Ester in Baclofen batches. Validated HPLC methods achieve a limit of detection (LOD) of 0.05% w/w, ensuring compliance with ICH Q3A standards.
GABA Receptor Studies
Researchers utilize this compound to probe GABA-B receptor allosteric sites. Its partial agonism helps differentiate between orthosteric and allosteric binding mechanisms, aiding drug discovery for spasticity and chronic pain .
Related Compounds and Analogues
Baclofen (C₁₀H₁₂ClNO₂)
The parent drug exhibits full GABA-B agonism, with a molecular weight of 213.66 g/mol . Unlike Di-baclofen Urea Dimethyl Ester, Baclofen’s free carboxylic acid group enhances water solubility and receptor affinity.
Other Urea-Based GABA Modulators
Compounds like Gabapentin enacarbil incorporate urea motifs to improve blood-brain barrier penetration. Comparative studies suggest Di-baclofen’s dimethyl esters may offer similar advantages but require further in vivo validation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume